molecular formula C20H25ClN4O2S B11242358 N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11242358
M. Wt: 421.0 g/mol
InChI Key: VCDZHKMJLXCMHA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a dimethylaminoethyl group, and a cyclopenta-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps. The process begins with the chlorination of 2-methylphenyl to form 3-chloro-2-methylphenyl. This intermediate is then reacted with 2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-yl sulfanyl acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-oxoacetamide: Similar structure but lacks the cyclopenta-pyrimidinyl moiety.

    N-(3-Chloro-2-methylphenyl)-2-(dimethylamino)acetamide: Similar structure but lacks the sulfanyl group.

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H25ClN4O2S

Molecular Weight

421.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H25ClN4O2S/c1-13-15(21)7-5-8-16(13)22-18(26)12-28-19-14-6-4-9-17(14)25(20(27)23-19)11-10-24(2)3/h5,7-8H,4,6,9-12H2,1-3H3,(H,22,26)

InChI Key

VCDZHKMJLXCMHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C

Origin of Product

United States

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